molecular formula C19H15ClFNO2 B11391094 4-chloro-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

4-chloro-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11391094
M. Wt: 343.8 g/mol
InChI Key: BFCKAJQJENTTNK-UHFFFAOYSA-N
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Description

4-chloro-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group at the 4-position of the benzamide ring, a fluorobenzyl group, and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide can be achieved through a multi-step process involving the following key steps:

    Formation of 4-chlorobenzoyl chloride: This can be prepared by reacting 4-chlorobenzoic acid with thionyl chloride under reflux conditions.

    Preparation of 3-fluorobenzylamine: This involves the reduction of 3-fluoronitrobenzene using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Formation of furan-2-ylmethylamine: This can be synthesized by the reduction of furan-2-carboxylic acid using lithium aluminum hydride.

    Coupling reaction: The final step involves the coupling of 4-chlorobenzoyl chloride with 3-fluorobenzylamine and furan-2-ylmethylamine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-chloro-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-fluorobenzyl)benzamide
  • 4-chloro-N-(furan-2-ylmethyl)benzamide
  • N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

Uniqueness

4-chloro-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is unique due to the presence of both the fluorobenzyl and furan-2-ylmethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H15ClFNO2

Molecular Weight

343.8 g/mol

IUPAC Name

4-chloro-N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H15ClFNO2/c20-16-8-6-15(7-9-16)19(23)22(13-18-5-2-10-24-18)12-14-3-1-4-17(21)11-14/h1-11H,12-13H2

InChI Key

BFCKAJQJENTTNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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